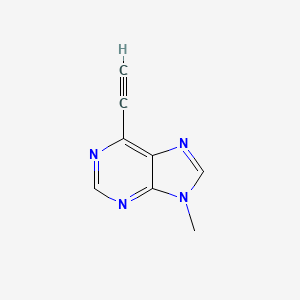

6-ethynyl-9-methyl-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethynyl-9-methyl-9H-purine is a chemical compound with the molecular formula C8H6N4 . It has a molecular weight of 158.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications

Reactivity and Modification

6-ethynyl-9-methyl-9H-purine demonstrates varied reactivity and potential for modification. The condensation of methyl groups on the 9H-purine ring with benzaldehyde and ethyl benzoate has been explored, leading to the formation of styryl- and phenacyl-9H-purines. Additionally, the conversion of the methyl group to a formyl group using selenium dioxide treatment, yielding 9H-purinecarboxaldehydes, showcases its adaptability in chemical reactions (Tanzi, Satoh, & Higashino, 1992).

Synthesis of Modified Compounds

The synthesis of modified purine compounds, including the formation of various 9-(substituted amino)-6-(methylthio)-9H-purines, highlights its utility in creating diverse chemical entities. These compounds, which include functional groups capable of interacting with enzymatic sites, demonstrate the broad potential of this compound in medicinal chemistry (Temple, Kussner, & Montgomery, 1975).

Antimicrobial and Antitumor Applications

Some derivatives of this compound show promising antimicrobial and antitumor activities. For instance, certain 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, derived from this compound, exhibit weak to high activity against Mycobacterium tuberculosis, with potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005). Additionally, the synthesis of α-methylene-γ-butyrolactone-bearing 6-substituted purines has been explored for potential antitumor applications, showing moderate activity against various cell lines (Kim, Kim, Kim, Choi, & Park, 1997).

Anticonvulsant Properties

Research has revealed the anticonvulsant properties of this compound derivatives. Compounds containing a benzyl substituent at the 9-position have shown potent anticonvulsant activity, representing a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-ethynyl-9-methyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase that plays a crucial role in cell division and is often overexpressed in various cancers .

Mode of Action

This compound acts as a covalent inhibitor of Nek2 . It targets the enzyme’s cysteine 22 residue, which lies near the catalytic site . This interaction results in irreversible inhibition of Nek2, thereby disrupting its function .

Biochemical Pathways

The inhibition of Nek2 by this compound affects the cell division process . Nek2 plays a key role in the regulation of the cell cycle, particularly during mitosis . By inhibiting Nek2, the compound can disrupt normal cell division, which may lead to cell death .

Result of Action

The inhibition of Nek2 by this compound can lead to cell death . This is particularly relevant in the context of cancer cells, where Nek2 is often overexpressed . Therefore, the compound’s action could potentially have anti-cancer effects .

properties

IUPAC Name |

6-ethynyl-9-methylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFXBMYXYYNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)

![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)

![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)

![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)

![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)

![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)